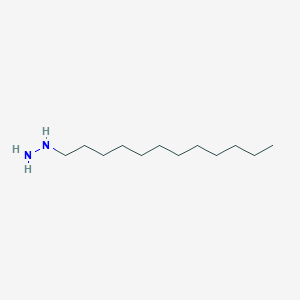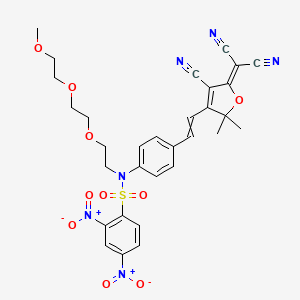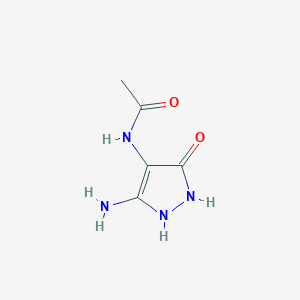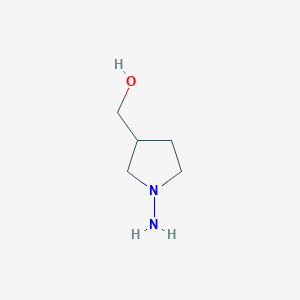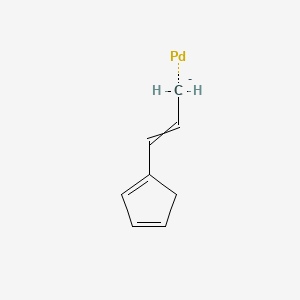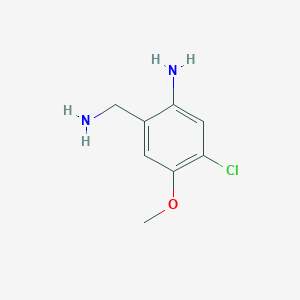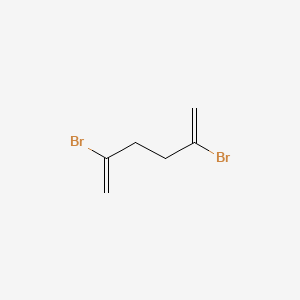
1,5-Hexadiene, 2,5-dibromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Hexadiene, 2,5-dibromo- is an organic compound with the molecular formula C6H8Br2 It is a derivative of 1,5-hexadiene, where two bromine atoms are substituted at the 2nd and 5th positions of the hexadiene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Hexadiene, 2,5-dibromo- can be synthesized through the electrophilic addition of bromine to 1,5-hexadiene. The reaction typically involves adding bromine to a solution of 1,5-hexadiene in an inert solvent such as carbon tetrachloride. The reaction proceeds at room temperature, resulting in the formation of 1,5-hexadiene, 2,5-dibromo- as the major product .
Industrial Production Methods
On an industrial scale, the production of 1,5-hexadiene, 2,5-dibromo- can be achieved through similar electrophilic addition reactions, with careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Hexadiene, 2,5-dibromo- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form conjugated dienes.
Addition Reactions: The double bonds in the hexadiene chain can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and other nucleophiles can be used in substitution reactions.
Bases: Strong bases like potassium hydroxide can induce elimination reactions.
Electrophiles: Bromine, hydrogen chloride, and other electrophiles can react with the double bonds in addition reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of 1,5-hexadiene can be formed.
Elimination Products: Conjugated dienes are the major products of elimination reactions.
Addition Products: Dibromoalkanes and other addition products are formed when electrophiles react with the double bonds.
Wissenschaftliche Forschungsanwendungen
1,5-Hexadiene, 2,5-dibromo- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in studies involving the modification of biomolecules and the investigation of biological pathways.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs and therapeutic agents, often involves this compound.
Wirkmechanismus
The mechanism of action of 1,5-Hexadiene, 2,5-dibromo- involves its reactivity with nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution and elimination reactions, while the double bonds participate in addition reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Hexadiene: The parent compound without bromine substitution.
1,5-Hexadiene, 2,5-dichloro-: A similar compound with chlorine atoms instead of bromine.
1,5-Hexadiene, 2,5-diiodo-: A similar compound with iodine atoms instead of bromine.
Uniqueness
1,5-Hexadiene, 2,5-dibromo- is unique due to the presence of bromine atoms, which confer distinct reactivity and properties compared to its analogs. The bromine atoms make the compound more reactive in substitution and elimination reactions, and they also influence the compound’s physical and chemical properties .
Eigenschaften
CAS-Nummer |
71566-70-6 |
|---|---|
Molekularformel |
C6H8Br2 |
Molekulargewicht |
239.94 g/mol |
IUPAC-Name |
2,5-dibromohexa-1,5-diene |
InChI |
InChI=1S/C6H8Br2/c1-5(7)3-4-6(2)8/h1-4H2 |
InChI-Schlüssel |
NVITZDSUVOEWEO-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CCC(=C)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





